2-(4-Hydroxyphenyl)ethanol

Catalog No.
S546112
CAS No.
501-94-0
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Hydroxyphenyl)ethanol

CAS Number

501-94-0

Product Name

2-(4-Hydroxyphenyl)ethanol

IUPAC Name

4-(2-hydroxyethyl)phenol

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,9-10H,5-6H2

InChI Key

YCCILVSKPBXVIP-UHFFFAOYSA-N

SMILES

OC1=CC=C(CCO)C=C1

Solubility

Soluble in DMSO

Synonyms

4-hydroxyphenylethanol, beta-(4-hydroxyphenyl)ethanol, n-tyrosol, p-hydroxyphenylethanol, p-tyrosol, para-hydroxyphenylethanol, tyrosol

Canonical SMILES

C1=CC(=CC=C1CCO)O

Description

The exact mass of the compound Tyrosol is 138.0681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59876. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Ethanol - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

    Antioxidant in Olive Oil

    : Tyrosol is a phenolic compound found in olive oil. It has antioxidant properties, which means it can help protect cells from damage caused by free radicals. This property is beneficial for health, as oxidative stress can lead to various diseases.

    Synthesis of Monobenzoxazine Resin

    : Tyrosol is used as a polyphenolic building block in the synthesis of monobenzoxazine resin. Monobenzoxazine resins are a type of thermosetting resin used in coatings, adhesives, and composites due to their excellent thermal and mechanical properties.

    Treatment of Olive Mill Wastewater

    : Tyrosol was used in chelated zero valent iron catalyzed oxidation of organic acids present in olive mill wastewater. Olive mill wastewater is a significant environmental issue due to its high phenolic content, and the use of Tyrosol in its treatment represents an important application in environmental science.

    Analytical Standard in Chromatography

    : Tyrosol may be used as an analytical standard for the determination of the analyte in various samples by various chromatography techniques. This includes culture supernatant of Candida albicans, liquid Czapek cultures from endophytic fungi, human biological samples, and wine samples.

    Organic Synthesis

    : Tyrosol is used as an organic building block in various chemical syntheses. It’s used in the production of other complex organic compounds. The specific methods of synthesis would depend on the target compound.

    Analytical Standard in Biological and Wine Samples

    : Tyrosol can be used as an analytical standard for the determination of the analyte in various samples, including culture supernatant of Candida albicans, liquid Czapek cultures from endophytic fungi, human biological samples, and wine samples by various chromatography techniques.

    Pharmaceutical Intermediate

    : Tyrosol can be used as an intermediate in the pharmaceutical industry. It can be used in the synthesis of various drugs. The specific methods of synthesis would depend on the target compound.

    Food and Beverage Industry

    : Tyrosol is also found in different types of wines and beers, contributing to their flavor profiles. It’s also used in the food industry for its antioxidant properties, which can help extend the shelf life of certain products.

2-(4-Hydroxyphenyl)ethanol, also known as tyrosol, is an organic compound with the molecular formula C₈H₁₀O₂. It appears as a white to light yellow crystalline solid and has a melting point ranging from 90 to 95 °C. This compound is characterized by a hydroxyl group attached to a phenyl ring, making it a member of the phenolic compounds. Tyrosol is soluble in water, acetone, benzene, chloroform, methanol, and ethanol, which enhances its utility in various chemical applications .

Research suggests tyrosol's potential health benefits may be linked to its antioxidant properties. It might help reduce oxidative stress in cells []. Additionally, studies suggest tyrosol may play a role in heart health, but the mechanism requires further investigation [].

  • Toxicity: Generally considered safe for consumption at levels present in food.
  • Flammability: Flammable liquid; specific flash point data unavailable [].
Typical of phenolic compounds. Notably:

  • Oxidation: Tyrosol can be oxidized to form 4-hydroxyphenylacetaldehyde and subsequently to 4-hydroxybenzoic acid.
  • Esterification: It can react with carboxylic acids to form esters, which are important in the synthesis of various pharmaceuticals.
  • Nitration: The compound can undergo nitration to form nitro derivatives, which are useful intermediates in organic synthesis .

2-(4-Hydroxyphenyl)ethanol exhibits significant biological activities:

  • Antioxidant Properties: It acts as an antioxidant, opposing oxidation processes and inhibiting reactions catalyzed by dioxygen or peroxides. This property is crucial for protecting cells from oxidative stress .
  • Antimicrobial Activity: Tyrosol has demonstrated antimicrobial effects against various pathogens, contributing to its potential use in food preservation and medicinal applications.
  • Neuroprotective Effects: Research indicates that tyrosol may have neuroprotective properties, potentially benefiting conditions like neurodegeneration .

The synthesis of 2-(4-Hydroxyphenyl)ethanol can be achieved through several methods:

  • Reduction of Hydroxytyrosol: Hydroxytyrosol can be reduced using reducing agents such as lithium aluminum hydride.
  • Nitration and Reduction: A method involves nitrating 2-phenylethanol to produce 2-(4-nitrophenyl)ethanol, followed by catalytic hydrogenation to yield tyrosol .
  • Biotechnological Approaches: Certain strains of yeast and bacteria can produce tyrosol through fermentation processes. For example, Candida albicans has been studied for its ability to synthesize this compound during biofilm formation .

2-(4-Hydroxyphenyl)ethanol finds applications across various fields:

  • Pharmaceuticals: Due to its antioxidant and antimicrobial properties, it is used in the formulation of dietary supplements and pharmaceuticals.
  • Food Industry: As a natural preservative, it helps extend the shelf life of food products by preventing oxidative spoilage.
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products aimed at reducing oxidative damage .

Several compounds share structural similarities with 2-(4-Hydroxyphenyl)ethanol. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
Tyrosol (2-(4-Hydroxyphenyl)ethanol)C₈H₁₀O₂Antioxidant properties; used in food and cosmetics.
4-HydroxyphenylacetaldehydeC₈H₈O₂Intermediate in tyrosol oxidation; less stable than tyrosol.
HydroxytyrosolC₈H₁₀O₃More potent antioxidant; found in olive oil; has additional hydroxyl group.
ResveratrolC₁₄H₁₂O₃Known for anti-aging properties; structurally similar but with a different phenolic structure.
QuercetinC₁₅H₁₀O₇Flavonoid with antioxidant effects; broader range of biological activities compared to tyrosol.

Tyrosol's unique structure allows it to exhibit specific biological activities that may not be present in these similar compounds, particularly its role as a quorum-sensing molecule in microbial communities .

Commercial manufacture relies on three broad approaches:
a) multistep chemical hydrogenation of substituted phenylacetic or styrenic precursors [4];
b) whole-cell or cell-free biocatalysis starting from the amino acid tyrosine [5];
c) hybrid flow-chemistry platforms that integrate heterogeneous catalysis with enzymatic steps for efficiency and waste minimisation [6]. The sections below analyse each strategy in detail.

Synthetic Methodologies and Industrial Production

Chemical Synthesis from Tyrosine Precursors

Early patents describe reductive routes in which p-hydroxyphenylacetic acid is hydrogenated over nano-copper catalysts at 200–230 °C and 6–8 MPa, giving 85–89% isolated yields of 2-(4-hydroxyphenyl)ethanol after 3–10 h [7]. An alternative employs epoxidation of 4-acetoxystyrene followed by catalytic hydrogenation and saponification, achieving 96% purity on pilot scale [4]. Table 1 compares representative chemical routes.

RouteCatalyst / Key StepTemperatureYield (%)Notable By-productsCitation
Hydrogenolysis of p-hydroxyphenylacetic acidCuO–ZnO–Al₂O₃, H₂220 °C, 7 MPa89minimal aromatics [7]
Epoxide pathway from 4-acetoxystyrenePd/C, H₂ then NaOH80 °C, 0.7 MPa96acetate salts [4]
Sequential reduction of p-hydroxyphenylglyoxalLiAlH₄25 °C, atm78Li salts [2]

Although high-yielding, these methods require high pressure hydrogen or pyrophoric hydrides and generate waste streams that complicate scale-up.

Heterologous Expression in Engineered Escherichia coli

Metabolic engineering offers a low-temperature, single-vessel alternative. Integration of a codon-optimised phenylpyruvate decarboxylase gene and deletion of competing pathways in Escherichia coli MG1655 raised titres from 0.14 mM to 28 mM (3.9 g L⁻¹) in glucose medium without inducers [8]. A complementary cascade converting p-coumaric acid to 2-(4-hydroxyphenyl)ethanol via ferulic acid decarboxylase, styrene mono-oxygenase, styrene oxide isomerase and tomato phenylacetaldehyde reductase achieved 0.55 g L⁻¹ from glycerol [9].

Engineered hostCarbon sourceFinal titre (g L⁻¹)Genetic modificationsCitation
Escherichia coli MG1655Glucose3.9Five chromosomal copies of phenylpyruvate decarboxylase; deletions in feaB, pheA, tyrB, tyrR [8]
Escherichia coli BL21p-Coumaric acid0.55Heterologous ferulic acid decarboxylase, styrene mono-oxygenase, styrene oxide isomerase, phenylacetaldehyde reductase, tyrosine ammonia-lyase [9]

Process advantages include ambient pressure operation and compatibility with renewable feedstocks; limitations centre on product toxicity and oxygen demand at high cell densities.

Enzymatic Decarboxylation Strategies

Dedicated decarboxylases enable one-pot biotransformations of tyrosine to 2-(4-hydroxyphenyl)ethanol. In Corynebacterium glutamicum, co-expression of the Saccharomyces cerevisiae phenylpyruvate decarboxylase and endogenous alcohol dehydrogenases afforded 1.95 g L⁻¹, while a parallel route via tyrosine decarboxylase and tyramine oxidase raised titres by forty-four percent [5]. Directed mutagenesis of ferulic acid decarboxylase converted the enzyme into a hydrated alkene converter that furnishes (S)-1-(4-hydroxyphenyl)ethanol with 80% enantiomeric excess at full conversion, without bicarbonate cofactor [10].

EnzymeSubstrateProductivityKey parameterCitation
Phenylpyruvate decarboxylase (yeast)Tyrosine1.30 g L⁻¹Native aminotransferase supports intermediate formation [5]
Tyrosine decarboxylase / tyramine oxidase pairTyrosine1.95 g L⁻¹Stable tyramine intermediate avoids pyruvate loss [5]
Engineered ferulic acid decarboxylase4-vinylphenol92% conversion, 80% eeActive-site carboxylate replaces bicarbonate [10]

Protection–Deprotection Schemes for Derivative Synthesis

Chemical derivatisation often demands temporary masking of either the benzylic hydroxyl or the phenolic moiety. A route to aryloxyisobutyric acids uses sequential methoxymethyl ether formation, benzylation, trifluoroacetic acid cleavage, trichloromethyl carbinol condensation and esterification; selective hydrogenolysis then exposes the primary alcohol for bromination and alkylation [11]. Photolabile ortho-nitrobenzyl ethers allow phenol masking under neutral conditions and release with near-UV light, avoiding acid or fluoride reagents [12]. Table 3 summarises commonly applied groups.

Protected functionProtecting groupInstallation conditionsCleavage conditionsReference
Benzylic hydroxyltert-Butyldimethylsilyl etherChlorosilane, imidazole, 25 °CTetrabutylammonium fluoride, 25 °C [13]
Phenolic hydroxylBenzyl etherSodium hydride, benzyl bromide, 0 °CHydrogen, palladium on carbon, 1 atm [14]
Phenolic hydroxylOrtho-nitrobenzyl etherOrtho-nitrobenzyl chloride, base, 0 °C365 nm irradiation, 10 min [12]

Scalability Challenges in Continuous Flow Systems

Continuous flow production promises intensified heat- and mass-transfer but introduces specific hurdles: catalyst fouling, gas–liquid mass-transfer limits and pressure drop.

  • Biocatalytic oxidation module
    A segmented gas–liquid flow reactor containing free tyrosinase converted tyrosol to hydroxytyrosol at 28 °C and 40 psi, achieving 75% isolated yield with 30 min residence time and full aqueous-phase recycle [6]. Enzyme stability declined beyond thirty residence volumes, reflecting shear sensitivity.

  • Heterogeneous hydrogenation module
    A packed-bed palladium on carbon reactor reduced nitroaromatics at 80 °C and 10 bar in six-minute residence time, but catalyst agglomeration reduced conversion after twenty-seven residence volumes [15]. High-shear plug-flow reactors alleviate this at laboratory scale but complicate pressure containment above 20 bar [16].

Flow case studyFeedResidence timeSpace–time yield (g L⁻¹ h⁻¹)Observed limitationCitation
Tyrosine → hydroxytyrosol (enzymatic)10 mM tyrosol0.5 h1.5Enzyme shear deactivation [6]
Nitrobenzene model hydrogenation0.5 M nitrobenzene0.1 h130Catalyst cake formation [15]
Multi-step aromatic hydrogenation0.3 M imine0.5 h60Hydrogen mass transfer ceiling [16]

Key scale-up priorities therefore include durable immobilised biocatalysts, slurry-tolerant high-pressure pumps and online fouling diagnostics.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

138.068079557 g/mol

Monoisotopic Mass

138.068079557 g/mol

Boiling Point

308.00 to 311.00 °C. @ 760.00 mm Hg

Heavy Atom Count

10

Appearance

Solid powder

Melting Point

90 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1AK4MU3SNX

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

Pictograms

Irritant

Irritant

Other CAS

501-94-0

Wikipedia

Tyrosol
Shogaol

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Benzeneethanol, 4-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023
1. Brilhante, R.S., Caetano, É.P., Lima, R.A., et al. Terpinen-4-ol, tyrosol, and β-lapachone as potential antifungals against dimorphic fungi. Braz. J. Microbiol. 47(4), 917-924 (2016).
2. Wang, W.C., Xia, Y.M., Yang, B., et al. Protective effects of tyrosol against LPS-induced acute lung injury via inhibiting NF-κB and AP-1 activation and activating the HO-1/Nrf2 pathways. Biol. Pharm. Bull. 40(5), 583-593 (2017).
3. Sato, K., Mihara, Y., Kanai, K., et al. Tyrosol ameliorates lipopolysaccharide-induced ocular inflammation in rats via inhibition of nuclear factor (NF)-κB activation. J. Vet. Med. Sci. 78(9), 1429-1438 (2016).
4. Plotnikov, M.B., Aliev, O.I., Sidekhmenova, A.V., et al. Effect of p-tyrosol on hemorheological parameters and cerebral capillary network in young spontaneously hypertensive rats. Microvasc. Res. 119, 91-97 (2018).

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